

# An In-depth Technical Guide to 5-(Diisopropylamino)amylamine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-(Diisopropylamino)amylamine

Cat. No.: B1334337

[Get Quote](#)

CAS Number: 209803-40-7 Synonyms: N,N-Diisopropyl-1,5-pentanediamine, N',N'-di(propan-2-yl)pentane-1,5-diamine

**Abstract:** This technical guide provides a comprehensive overview of **5-(Diisopropylamino)amylamine**, a diamine building block with potential applications in pharmaceutical and materials science. Although specific literature on this compound is limited, this document consolidates fundamental chemical principles to offer a detailed exploration of its physicochemical properties, a plausible synthetic route with a complete experimental protocol, predicted analytical data, and a discussion of its potential applications in drug development. This guide is intended for researchers, scientists, and professionals in drug discovery and organic synthesis, providing a foundational understanding of this and structurally related N,N-disubstituted diamines.

## Introduction: The Strategic Importance of Substituted Diamines in Research and Development

N,N-disubstituted diamines, such as **5-(Diisopropylamino)amylamine**, are a class of organic compounds characterized by a flexible alkyl chain flanked by two amino groups, one of which is tertiary and carries sterically hindering isopropyl groups. The structural motif of a diamine is a common feature in many biologically active molecules and serves as a versatile scaffold in medicinal chemistry.<sup>[1]</sup> The presence of both a primary and a tertiary amine group offers differential reactivity, allowing for selective functionalization in multi-step syntheses.

The diisopropylamino moiety is of particular interest in drug design. The bulky isopropyl groups can impart steric hindrance, which can influence a molecule's binding selectivity to its biological target and can also protect the nitrogen from metabolic degradation, potentially improving the pharmacokinetic profile of a drug candidate. Furthermore, the tertiary amine can act as a proton acceptor at physiological pH, influencing the solubility and membrane permeability of a molecule. This guide will delve into the specifics of **5-(Diisopropylamino)amylamine**, providing a robust technical resource for its synthesis, characterization, and potential utility.

## Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties, as well as its safety profile, is paramount for its effective and safe use in a research setting.

### Physicochemical Properties

The physicochemical properties of **5-(Diisopropylamino)amylamine** are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

| Property            | Value                                          | Source(s) |
|---------------------|------------------------------------------------|-----------|
| CAS Number          | 209803-40-7                                    | -         |
| Molecular Formula   | C <sub>11</sub> H <sub>26</sub> N <sub>2</sub> | -         |
| Molecular Weight    | 186.34 g/mol                                   | -         |
| IUPAC Name          | N',N'-di(propan-2-yl)pentane-1,5-diamine       | -         |
| Appearance          | Expected to be a liquid                        | -         |
| Storage Temperature | 2-8°C under inert atmosphere                   |           |

### Safety and Handling

**5-(Diisopropylamino)amylamine** is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood. Appropriate

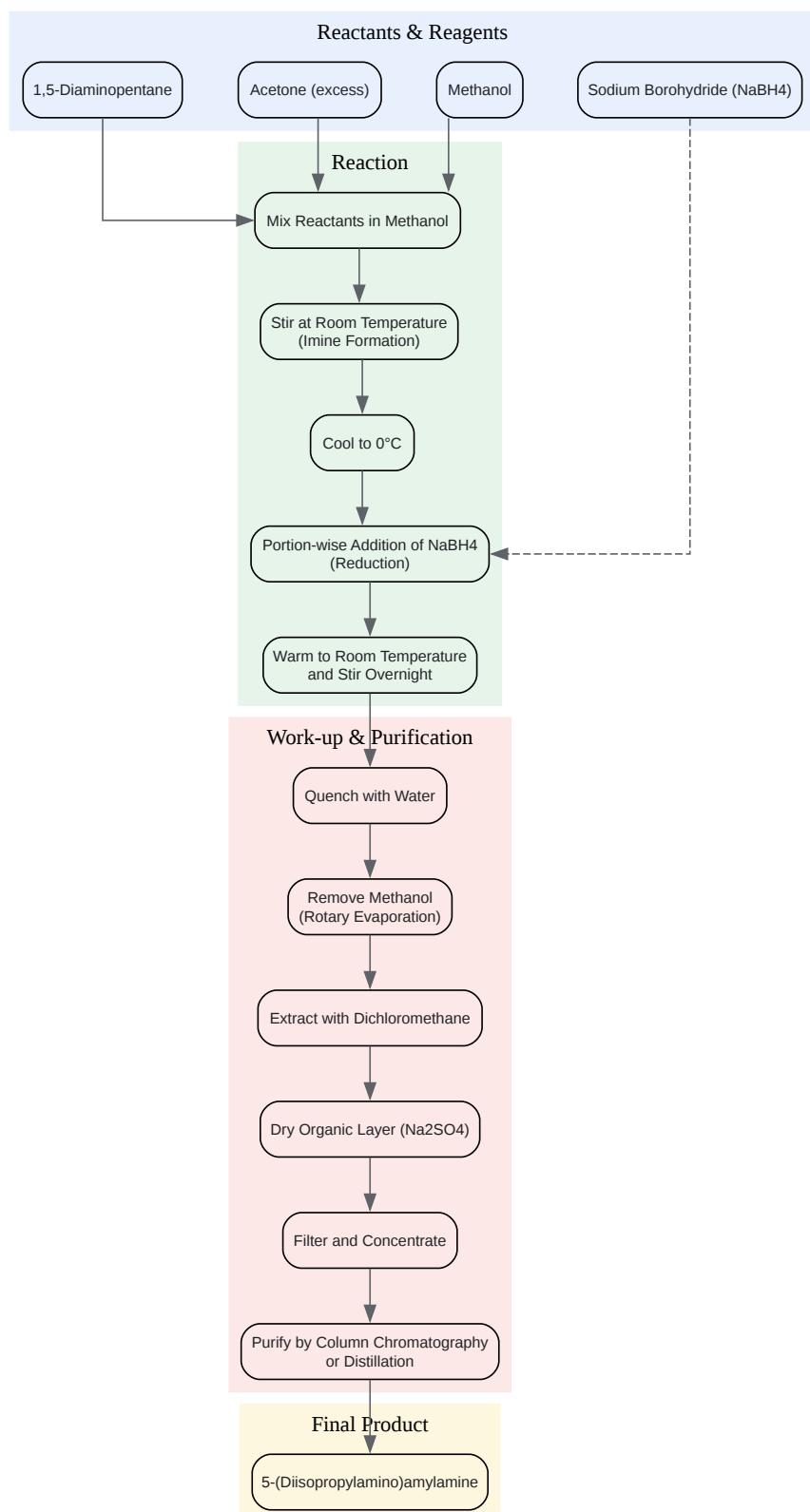
personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

#### Hazard Statements:

- H302: Harmful if swallowed.
- H314: Causes severe skin burns and eye damage.
- H319: Causes serious eye irritation.

#### Precautionary Statements:

- P260: Do not breathe dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.


## Synthesis of 5-(Diisopropylamino)amylamine: A Proposed Experimental Protocol

While specific published synthetic procedures for **5-(Diisopropylamino)amylamine** are not readily available, a plausible and efficient route is via the reductive amination of 1,5-diaminopentane (also known as cadaverine) with acetone. This method is a cornerstone of amine synthesis in organic chemistry.<sup>[2]</sup>

## Reaction Principle: Reductive Amination

Reductive amination involves the reaction of a primary amine with a ketone to form a Schiff base (imine) intermediate, which is then reduced *in situ* to the corresponding secondary amine. In this case, the primary amino group of 1,5-diaminopentane will be di-alkylated with two isopropyl groups from acetone.

## Proposed Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **5-(Diisopropylamino)amylamine**.

## Detailed Step-by-Step Protocol

### Materials:

- 1,5-Diaminopentane
- Acetone (ACS grade or higher)
- Methanol (anhydrous)
- Sodium Borohydride ( $\text{NaBH}_4$ )
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate and hexane for chromatography elution

### Procedure:

- Imine Formation:
  - In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-diaminopentane (1.0 eq) in anhydrous methanol.
  - Add acetone (5.0 eq, excess) to the solution.
  - Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.
- Reduction:
  - Cool the reaction mixture to 0°C in an ice bath.

- Slowly add sodium borohydride (2.5 eq) in small portions over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction overnight.

- Work-up and Purification:
  - Carefully quench the reaction by the slow addition of water.
  - Remove the methanol under reduced pressure using a rotary evaporator.
  - To the remaining aqueous layer, add saturated aqueous sodium bicarbonate solution until the pH is basic.
  - Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
  - Combine the organic layers and dry over anhydrous sodium sulfate.
  - Filter the drying agent and concentrate the organic layer under reduced pressure.
  - The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane, or by vacuum distillation, to yield pure **5-(Diisopropylamino)amylamine**.

## Analytical Characterization (Predicted)

As experimental spectra for **5-(Diisopropylamino)amylamine** are not widely available, the following section provides predicted analytical data based on the known spectroscopic properties of its constituent functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **5-(Diisopropylamino)amylamine** are detailed below.[3]

<sup>1</sup>H NMR (Predicted, CDCl<sub>3</sub>, 400 MHz):

- $\delta \sim 2.8\text{-}3.0$  ppm (septet, 2H): Methine protons ( $-\text{CH}(\text{CH}_3)_2$ ) of the isopropyl groups.
- $\delta \sim 2.6\text{-}2.8$  ppm (triplet, 2H): Methylene protons adjacent to the primary amine ( $-\text{CH}_2\text{-NH}_2$ ).
- $\delta \sim 2.4\text{-}2.6$  ppm (triplet, 2H): Methylene protons adjacent to the tertiary amine ( $-\text{CH}_2\text{-N}(\text{iPr})_2$ ).
- $\delta \sim 1.3\text{-}1.6$  ppm (multiplet, 6H): Methylene protons of the pentyl chain ( $-\text{CH}_2\text{-CH}_2\text{-CH}_2\text{-}$ ).
- $\delta \sim 1.2$  ppm (broad singlet, 2H): Protons of the primary amine ( $-\text{NH}_2$ ).
- $\delta \sim 1.0\text{-}1.1$  ppm (doublet, 12H): Methyl protons ( $-\text{CH}(\text{CH}_3)_2$ ) of the isopropyl groups.

$^{13}\text{C}$  NMR (Predicted,  $\text{CDCl}_3$ , 100 MHz):

- $\delta \sim 50\text{-}55$  ppm: Methine carbon ( $-\text{CH}(\text{CH}_3)_2$ ) of the isopropyl groups.
- $\delta \sim 45\text{-}50$  ppm: Methylene carbon adjacent to the tertiary amine ( $-\text{CH}_2\text{-N}(\text{iPr})_2$ ).
- $\delta \sim 40\text{-}45$  ppm: Methylene carbon adjacent to the primary amine ( $-\text{CH}_2\text{-NH}_2$ ).
- $\delta \sim 30\text{-}35$  ppm: Methylene carbon of the pentyl chain.
- $\delta \sim 25\text{-}30$  ppm: Methylene carbon of the pentyl chain.
- $\delta \sim 20\text{-}25$  ppm: Methyl carbons ( $-\text{CH}(\text{CH}_3)_2$ ) of the isopropyl groups.

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the N-H and C-N bonds.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Predicted IR Absorptions (Liquid Film):

- $3300\text{-}3400\text{ cm}^{-1}$  (two bands, medium): Asymmetric and symmetric N-H stretching of the primary amine.
- $2960\text{-}2850\text{ cm}^{-1}$  (strong): C-H stretching of the alkyl groups.
- $\sim 1600\text{ cm}^{-1}$  (medium): N-H bending (scissoring) of the primary amine.

- 1250–1020 cm<sup>-1</sup> (medium): C-N stretching of the aliphatic amines.[6]
- ~800-900 cm<sup>-1</sup> (broad): N-H wagging of the primary amine.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show fragmentation patterns characteristic of aliphatic amines.[8][9][10][11]

Predicted Fragmentation Pattern (EI-MS):

- Molecular Ion (M<sup>+</sup>): A peak at m/z = 186, which would be of relatively low abundance.
- $\alpha$ -Cleavage: The most significant fragmentation would be the cleavage of the C-C bond alpha to the nitrogen atoms. For the tertiary amine, this would result in a prominent ion at m/z = 171 (M-15, loss of a methyl radical from an isopropyl group) and a base peak at m/z = 100 (loss of a C<sub>5</sub>H<sub>11</sub>N radical). For the primary amine,  $\alpha$ -cleavage would lead to a fragment at m/z = 30.

## Potential Applications in Drug Development and Organic Synthesis

While specific applications for **5-(Diisopropylamino)amylamine** are not documented, its structural features suggest several potential uses in medicinal chemistry and organic synthesis.

## Scaffold for Biologically Active Molecules

The 1,5-diaminopentane backbone is a known scaffold for compounds with a range of biological activities. The presence of both a primary and a tertiary amine allows for the differential introduction of various substituents, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.

## Role of the Diisopropylamino Group

The diisopropylaminoethyl moiety has been incorporated into various pharmaceutical agents. [12][13][14][15] The bulky diisopropyl groups can provide steric shielding, which can enhance the selectivity of a drug for its target receptor or enzyme. This steric hindrance can also protect the amine from metabolic degradation, potentially leading to a longer half-life in vivo. The

tertiary amine itself can act as a protonatable center, influencing the aqueous solubility and pharmacokinetic properties of a drug candidate.

## Logical Framework for Application



[Click to download full resolution via product page](#)

Caption: Logical relationship between structural features and potential applications.

## Conclusion

**5-(Diisopropylamino)amylamine** is a structurally interesting diamine with potential as a versatile building block in organic synthesis and medicinal chemistry. While its direct applications are not yet widely reported, this technical guide provides a comprehensive, albeit predictive, foundation for its synthesis, characterization, and potential utility. The proposed synthetic protocol via reductive amination offers a practical and scalable method for its preparation. The predicted analytical data serve as a benchmark for researchers working with this compound. The unique combination of a primary amine, a sterically hindered tertiary amine, and a flexible alkyl linker makes **5-(Diisopropylamino)amylamine** a promising candidate for the development of novel therapeutics and functional materials. Further research into the reactivity and biological activity of this compound and its derivatives is warranted.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. allreviewjournal.com [allreviewjournal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. polysciences.com [polysciences.com]
- 14. 2-(Diisopropylamino)ethyl methacrylate | C12H23NO2 | CID 28003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Development of pH sensitive 2-(diisopropylamino)ethyl methacrylate based nanoparticles for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(Diisopropylamino)amylamine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1334337#5-diisopropylamino-amylamine-cas-number-209803-40-7>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)